molecular formula C8H9N3O B1304498 N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide CAS No. 88366-10-3

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B1304498
CAS No.: 88366-10-3
M. Wt: 163.18 g/mol
InChI Key: GOFQCDYQERPCAW-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential in Cancer Research

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide derivatives have been synthesized and explored for their potential in cancer research. For instance, a study by Moghadam and Amini (2018) involved the synthesis of a novel compound derived from indibulin and combretastatin scaffolds, which are known anti-mitotic agents. This compound exhibited good cytotoxicity against breast cancer cell lines, highlighting its potential as a cancer therapeutic agent (Moghadam & Amini, 2018).

Antimicrobial and Insecticidal Properties

In the realm of antimicrobial research, Bondock et al. (2008) synthesized various heterocycles incorporating the this compound moiety and evaluated them for antimicrobial properties. These compounds showed promise as antimicrobial agents, expanding the potential applications of these derivatives in the medical field (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, Fadda et al. (2017) explored the insecticidal properties of compounds synthesized from similar precursors against the cotton leafworm, indicating their potential in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Development of Coordination Complexes

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and developed Co(II) and Cu(II) coordination complexes from them. These complexes exhibited significant antioxidant activity, showing the potential of this compound derivatives in creating biologically active coordination complexes (Chkirate et al., 2019).

Properties

IUPAC Name

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-10-8(7(5)3-9)11-6(2)12/h4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQCDYQERPCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377627
Record name N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88366-10-3
Record name N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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